molecular formula C6H10N4O B1295743 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine CAS No. 5248-39-5

4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1295743
CAS RN: 5248-39-5
M. Wt: 154.17 g/mol
InChI Key: MNDSUSQBIDHEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06342600B1

Procedure details

5000 g of a 40% by weight strength methanolic solution of 2,4-dimethoxy-6-methyl-1,3,5-triazine are initially charged and then, at from 5 to 10° C., admixed with a 40% by weight strength aqueous methylamine solution to neutralize the acetic acid, establishing a pH of from 7.2 to 7.5 (glass electrode). At from 13 to 15° C., 1500 g of a 40% by weight strength aqueous methylamine solution are then introduced over a period of 8 hours. After the addition of the methylamine solution has ended, stirring is continued at 14° C. for another 4 hours and then with water-cooling for 12 hours. The reaction product is subsequently filtered off with suction using a nutsch filter and washed with 5×900 ml of a 2% by weight strength methylamine solution and finally with 4×900 ml of water. The yield of 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine, based on the dried product, is 1850 g (yield: about 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3]1[N:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH3:11])[N:4]=1.[CH3:12][NH2:13].C(O)(=O)C>O>[CH3:10][O:9][C:7]1[N:6]=[C:5]([CH3:11])[N:4]=[C:3]([NH:13][CH3:12])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=N1)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at from 5 to 10° C.
FILTRATION
Type
FILTRATION
Details
The reaction product is subsequently filtered off with suction
FILTRATION
Type
FILTRATION
Details
a nutsch filter
WASH
Type
WASH
Details
washed with 5×900 ml of a 2% by weight strength methylamine solution and finally with 4×900 ml of water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=NC(=NC(=N1)C)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.